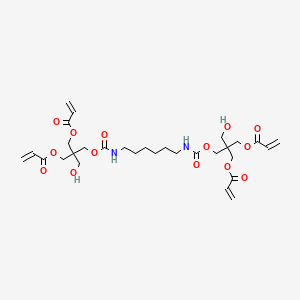
2,17-Bis(hydroxymethyl)-5,14-dioxo-2,17-bis(((1-oxoallyl)oxy)methyl)-4,15-dioxa-6,13-diazaoctadecane-1,18-diyl diacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,17-Bis(hydroxymethyl)-5,14-dioxo-2,17-bis(((1-oxoallyl)oxy)methyl)-4,15-dioxa-6,13-diazaoctadecane-1,18-diyl diacrylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by multiple functional groups, including hydroxymethyl, dioxo, and acrylate groups, which contribute to its reactivity and versatility in various chemical processes.
準備方法
The synthesis of 2,17-Bis(hydroxymethyl)-5,14-dioxo-2,17-bis(((1-oxoallyl)oxy)methyl)-4,15-dioxa-6,13-diazaoctadecane-1,18-diyl diacrylate involves multiple steps, typically starting with the preparation of intermediate compounds that are subsequently reacted under specific conditions to form the final product. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired yield and purity of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities.
化学反応の分析
2,17-Bis(hydroxymethyl)-5,14-dioxo-2,17-bis(((1-oxoallyl)oxy)methyl)-4,15-dioxa-6,13-diazaoctadecane-1,18-diyl diacrylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Polymerization: The acrylate groups in the compound can undergo polymerization reactions, forming long-chain polymers with various applications.
Common reagents and conditions used in these reactions include specific temperatures, pressures, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2,17-Bis(hydroxymethyl)-5,14-dioxo-2,17-bis(((1-oxoallyl)oxy)methyl)-4,15-dioxa-6,13-diazaoctadecane-1,18-diyl diacrylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its reactive functional groups.
作用機序
The mechanism of action of 2,17-Bis(hydroxymethyl)-5,14-dioxo-2,17-bis(((1-oxoallyl)oxy)methyl)-4,15-dioxa-6,13-diazaoctadecane-1,18-diyl diacrylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules or other chemical species. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Compared to other similar compounds, 2,17-Bis(hydroxymethyl)-5,14-dioxo-2,17-bis(((1-oxoallyl)oxy)methyl)-4,15-dioxa-6,13-diazaoctadecane-1,18-diyl diacrylate stands out due to its unique combination of functional groups and reactivity. Similar compounds may include other diacrylates or compounds with hydroxymethyl and dioxo groups, but the specific arrangement and combination of these groups in this compound confer distinct properties and applications.
Some similar compounds include:
- 2,2-Bis(hydroxymethyl)propane-1,3-diol diacrylate
- 1,6-Hexanediol diacrylate
- Trimethylolpropane triacrylate
These compounds share some functional groups with this compound but differ in their overall structure and reactivity.
特性
CAS番号 |
85865-98-1 |
|---|---|
分子式 |
C30H44N2O14 |
分子量 |
656.7 g/mol |
IUPAC名 |
[2-(hydroxymethyl)-2-[6-[[2-(hydroxymethyl)-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propoxy]carbonylamino]hexylcarbamoyloxymethyl]-3-prop-2-enoyloxypropyl] prop-2-enoate |
InChI |
InChI=1S/C30H44N2O14/c1-5-23(35)41-17-29(15-33,18-42-24(36)6-2)21-45-27(39)31-13-11-9-10-12-14-32-28(40)46-22-30(16-34,19-43-25(37)7-3)20-44-26(38)8-4/h5-8,33-34H,1-4,9-22H2,(H,31,39)(H,32,40) |
InChIキー |
NMUQCOLGJNFPOE-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)OCC(CO)(COC(=O)C=C)COC(=O)NCCCCCCNC(=O)OCC(CO)(COC(=O)C=C)COC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


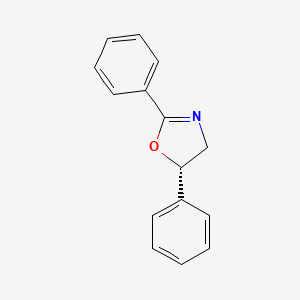
![1-{2-[(Dimethylamino)methyl]-4,5-dimethoxyphenyl}-2-phenylethan-1-one](/img/structure/B14404178.png)
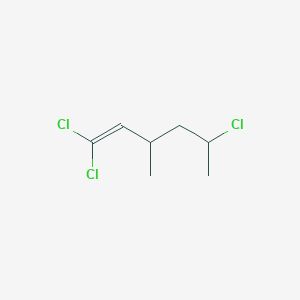

![1-Methoxybicyclo[2.2.1]hept-2-ene](/img/structure/B14404197.png)
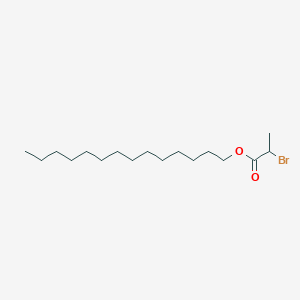
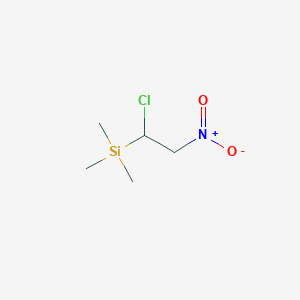
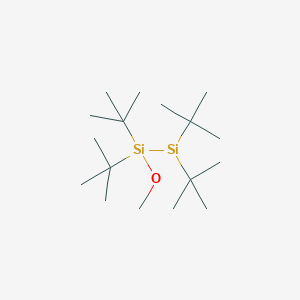
![6-Ethylidenebicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14404232.png)
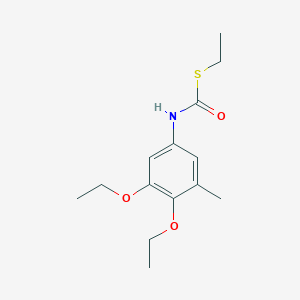
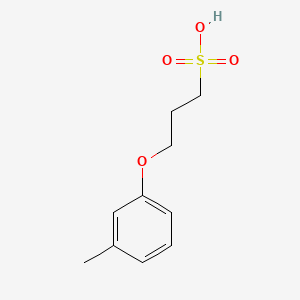
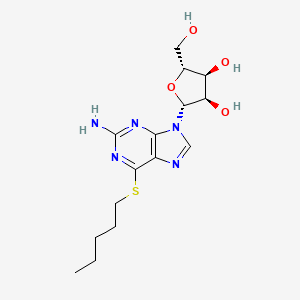
![(3R)-2,2-Dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14404258.png)

